molecular formula C6H4BrCl2NO2S B1271905 4-Bromo-2,6-dichlorobenzenesulfonamide CAS No. 351003-55-9

4-Bromo-2,6-dichlorobenzenesulfonamide

Cat. No.: B1271905
CAS No.: 351003-55-9
M. Wt: 304.98 g/mol
InChI Key: YJAKQSMNBPYVAT-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichlorobenzenesulfonamide is an organic compound with the molecular formula C6H4BrCl2NO2S. It is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to a benzene ring. This compound is often used in various chemical reactions and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-dichlorobenzenesulfonamide typically involves the sulfonation of 4-bromo-2,6-dichlorobenzene. The process begins with the bromination and chlorination of benzene to form 4-bromo-2,6-dichlorobenzene. This intermediate is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide in the presence of a suitable catalyst to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dichlorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Catalysts like palladium or copper are often employed, along with suitable ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different sulfonic acids or amines .

Scientific Research Applications

4-Bromo-2,6-dichlorobenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dichlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-dichlorobenzenesulfonyl chloride
  • 4-Bromo-2,6-dichlorobenzenesulfonic acid
  • 4-Bromo-2,6-dichlorobenzenesulfonyl fluoride

Uniqueness

4-Bromo-2,6-dichlorobenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to its sulfonyl chloride and sulfonic acid counterparts, the sulfonamide group offers different reactivity and interaction potential with biological targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-bromo-2,6-dichlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAKQSMNBPYVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372069
Record name 4-Bromo-2,6-dichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-55-9
Record name 4-Bromo-2,6-dichlorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-dichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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